(Z)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one
Overview
Description
(Z)-5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C12H10BrNO3S2 and its molecular weight is 360.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy
- Application in Photodynamic Therapy: This compound has been utilized in the synthesis of new zinc phthalocyanines with potential application in photodynamic therapy, particularly for cancer treatment. The synthesized zinc phthalocyanine demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it useful as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure Analysis
- Hydrogen-Bonded Supramolecular Structures: The compound has been part of research focusing on the hydrogen-bonded dimers, chains of rings, and sheet structures of similar thioxothiazolidinone derivatives. These structural analyses contribute to the understanding of molecular interactions and crystal engineering (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Antimicrobial Properties
- Antimicrobial Activity: Thioxothiazolidinone derivatives, closely related to the queried compound, have shown antimicrobial activity. This includes effectiveness against gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (PansareDattatraya & Devan, 2015).
Chemosensor Development
- Chemosensor for Metal Ions: A related rhodanine-based chemosensor has been synthesized for detecting Zn2+ and Cd2+. This demonstrates the compound's potential utility in environmental monitoring and biological applications (Park, Lee, Yi, Lim, & Kim, 2020).
Cancer Research
- Potential in Anticancer Research: Some studies have focused on the synthesis and characterization of thiazolidin-4-one derivatives for their antibacterial and anticancer properties, indicating the potential of these compounds in cancer research (Sherif, Eldeen, & Helal, 2013).
Properties
IUPAC Name |
5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3S2/c1-14-11(16)9(19-12(14)18)5-6-3-7(13)10(15)8(4-6)17-2/h3-5,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJMGDLBTPFCMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362001 | |
Record name | 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58215-51-3 | |
Record name | 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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